alpha-Peltoboykinolic acid

Catalog No.
S572939
CAS No.
24778-49-2
M.F
C30H48O3
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Peltoboykinolic acid

CAS Number

24778-49-2

Product Name

alpha-Peltoboykinolic acid

IUPAC Name

(1S,2R,4aR,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-1,2,4a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-18-10-13-27(5)16-17-30(25(32)33)20(24(27)19(18)2)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24-,27-,28+,29-,30-/m1/s1

InChI Key

RXVRYAUOTRSYDU-RKQWDYETSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C

Synonyms

3-hydroxyurs-12-en-27-oic acid

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]2[C@H]1C)C(=O)O)C

Description

alpha-Peltoboykinolic acid is a natural product found in Peltoboykinia tellimoides, Mukdenia rossii, and Mesosphaerum suaveolens with data available.

Alpha-Peltoboykinolic acid is a naturally occurring compound primarily found in species such as Peltoboykinia tellimoides, Mukdenia rossii, and Mesosphaerum suaveolens. This compound belongs to the class of triterpenoids, which are characterized by their complex structures derived from isoprene units. The molecular formula for alpha-Peltoboykinolic acid is C30H48O4, indicating a significant degree of complexity and potential biological activity.

Typical of triterpenoids, including:

  • Hydrolysis: This reaction involves the breakdown of ester bonds in the presence of water, leading to the formation of acids and alcohols.
  • Oxidation: Alpha-Peltoboykinolic acid may be oxidized to form various derivatives, which could enhance its biological properties.
  • Reduction: The compound can also participate in reduction reactions, potentially altering its functional groups and reactivity.

These reactions are crucial for understanding the compound's stability and reactivity under different conditions.

Research indicates that alpha-Peltoboykinolic acid exhibits several significant biological activities:

  • Antioxidant Properties: It has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Inhibition of Enzymes: The compound shows inhibitory effects against enzymes such as alpha-amylase, alpha-glucosidase, and lipase, suggesting potential applications in managing diabetes and obesity .
  • Antifibrotic Effects: Studies have shown that alpha-Peltoboykinolic acid can attenuate epithelial-to-mesenchymal transition (EMT) induced by transforming growth factor beta 1 (TGF-β1), which is relevant in conditions like pulmonary fibrosis .

Alpha-Peltoboykinolic acid can be isolated from plant sources through various extraction and purification techniques:

  • Extraction: Plant materials are typically extracted using solvents such as ethanol or dichloromethane. For instance, extracts from Astilbe rubra have been used to isolate this compound.
  • Chromatography: Techniques such as silica gel column chromatography are employed to purify the compound from crude extracts. Sequential elution with different solvent mixtures aids in isolating pure alpha-Peltoboykinolic acid .

The potential applications of alpha-Peltoboykinolic acid span various fields:

  • Pharmaceuticals: Given its antioxidant and enzyme-inhibitory properties, it may be developed into therapeutic agents for managing metabolic disorders.
  • Cosmetics: Its antioxidant capacity makes it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Nutraceuticals: The compound could be utilized in dietary supplements targeting metabolic health.

Interaction studies involving alpha-Peltoboykinolic acid have revealed its capacity to modulate various biological pathways. Notably, it has been shown to inhibit the Smad signaling pathway activated by TGF-β1, which plays a critical role in fibrosis development. This inhibition suggests that alpha-Peltoboykinolic acid could serve as a therapeutic agent in fibrotic diseases by disrupting key signaling cascades involved in cellular transition and extracellular matrix production .

Several compounds share structural or functional similarities with alpha-Peltoboykinolic acid. Here are some notable examples:

Compound NameSourceKey Activities
Beta-Peltoboykinolic AcidAstilbe rubraAntifibrotic, antioxidant
Maslinic AcidOlea europaeaAnti-tumor, apoptosis-inducing
Ursolic AcidVarious plantsAnti-inflammatory, anticancer

Uniqueness of Alpha-Peltoboykinolic Acid

Alpha-Peltoboykinolic acid stands out due to its specific inhibitory effects on TGF-β1-induced EMT and its unique structural characteristics as a triterpenoid. While similar compounds may exhibit overlapping biological activities, the distinct pathways targeted by alpha-Peltoboykinolic acid highlight its potential as a specialized therapeutic agent.

XLogP3

7.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

456.36034539 g/mol

Monoisotopic Mass

456.36034539 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-02-18

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